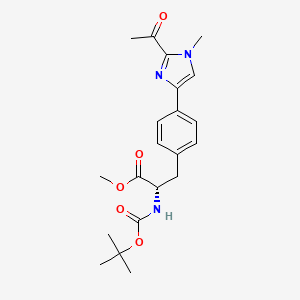

(S)-methyl 3-(4-(2-acetyl-1-methyl-1H-imidazol-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate

Description

(S)-Methyl 3-(4-(2-acetyl-1-methyl-1H-imidazol-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate is a chiral amino acid derivative featuring:

- A tert-butoxycarbonyl (Boc) -protected amine group.

- A methyl ester at the carboxyl terminus.

- A 2-acetyl-1-methyl-imidazole substituent on the phenyl ring.

This compound is structurally designed for applications in peptide synthesis and medicinal chemistry, where the Boc group ensures stability during synthetic steps, and the imidazole moiety may contribute to biological activity or coordination properties .

Properties

IUPAC Name |

methyl (2S)-3-[4-(2-acetyl-1-methylimidazol-4-yl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O5/c1-13(25)18-22-17(12-24(18)5)15-9-7-14(8-10-15)11-16(19(26)28-6)23-20(27)29-21(2,3)4/h7-10,12,16H,11H2,1-6H3,(H,23,27)/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKNIDEJOZOVOIC-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC(=CN1C)C2=CC=C(C=C2)CC(C(=O)OC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=NC(=CN1C)C2=CC=C(C=C2)C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-methyl 3-(4-(2-acetyl-1-methyl-1H-imidazol-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate is a compound of interest due to its potential biological activities, particularly in cancer treatment and kinase inhibition. This article explores its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazole ring, which is known for its biological significance. The presence of the tert-butoxycarbonyl (Boc) group also suggests potential for further chemical modifications, enhancing its utility in medicinal chemistry.

Biological Activity Overview

Research has indicated that compounds similar to (S)-methyl 3-(4-(2-acetyl-1-methyl-1H-imidazol-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate exhibit various biological activities, including:

-

Antiproliferative Activity :

- Studies have shown that derivatives containing imidazole rings demonstrate significant antiproliferative effects against various cancer cell lines. For example, compounds with similar structures have been evaluated for their cytotoxicity against ovarian cancer cell lines (SKOV3), showing IC50 values in the sub-micromolar range for certain derivatives .

-

Kinase Inhibition :

- The compound's structural features suggest potential as a kinase inhibitor. In vitro assays have demonstrated that related compounds can inhibit several serine/threonine kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinases (GSKs). The effectiveness of these inhibitors often correlates with the presence of specific heterocyclic moieties .

Antiproliferative Effects

A recent study evaluated the antiproliferative activity of a series of compounds against the SKOV3 ovarian cancer cell line. The results are summarized in Table 1:

| Compound | IC50 (µM) | Activity Level |

|---|---|---|

| 12a | Nab | Ineffective |

| 12b | Nab | Ineffective |

| 12c | 2.87 ± 1.9 | Moderate |

| 12j | <1 | High |

| 12n | <1 | High |

The presence of an imidazole moiety was particularly significant, with compounds like 12j and 12n showing potent activity .

Kinase Inhibition Profile

In another study focusing on kinase inhibition, the following results were obtained for selected compounds at concentrations of 10 µM and 1 µM:

| Compound | Hs-CDK2/CyclinA (%) | Hs-GSK3β (%) |

|---|---|---|

| Flavopiridol | 11 (10 µM), 26 (1 µM) | 10 (10 µM), 46 (1 µM) |

| Compound 12j | 22 (10 µM), 46 (1 µM) | 35 (10 µM), 81 (1 µM) |

| Compound 12n | 14 (10 µM), 33 (1 µM) | 54 (10 µM), ≥100 (1 µM) |

These results indicate that compounds similar to (S)-methyl 3-(4-(2-acetyl-1-methyl-1H-imidazol-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate can effectively inhibit key kinases involved in cancer progression .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C21H27N3O5, with a molecular weight of 401.46 g/mol. Its structure features an imidazole ring, which is known for its biological activity, and a tert-butoxycarbonyl (Boc) protecting group that is commonly used in peptide synthesis.

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the imidazole moiety. For instance, derivatives similar to (S)-methyl 3-(4-(2-acetyl-1-methyl-1H-imidazol-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate have shown promising results in inhibiting cancer cell growth. In vitro studies indicated that related compounds exhibited IC50 values in the low micromolar range against various human cancer cell lines .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and interference with the cell cycle. Research has demonstrated that imidazole derivatives can interact with DNA and RNA structures, potentially leading to disruption of cellular processes critical for cancer cell survival .

Drug Development

Targeted Drug Delivery

The incorporation of the Boc group allows for selective release in biological environments, making (S)-methyl 3-(4-(2-acetyl-1-methyl-1H-imidazol-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate a candidate for targeted drug delivery systems. This property can enhance the bioavailability of therapeutic agents while minimizing side effects .

Peptide Synthesis

This compound serves as an intermediate in peptide synthesis, where the Boc group can be removed under mild conditions to yield free amines. Such functionalities are crucial for developing peptide-based therapeutics that target specific diseases or conditions .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table highlights key structural differences and similarities with related compounds:

Physicochemical and Stability Data

Research Findings and Limitations

- : Demonstrates solvent-dependent yields (83–90%) for Boc-protected analogues, suggesting 2-MeTHF as optimal for similar syntheses .

- : Highlights challenges with benzyloxycarbonyl (Z) protection, which requires hydrogenolysis, unlike the acid-labile Boc group .

- Unresolved Data : Boiling points and detailed pharmacokinetic data for the target compound remain unreported in available literature.

Preparation Methods

Imidazole Ring Formation

The 2-acetyl-1-methylimidazole core is synthesized via a modified Hantzsch thiazole synthesis, substituting thioamide precursors with acetylated derivatives. Methimazole (1-methyl-1H-imidazole-2-thiol) reacts with 3-bromopropanoic acid under refluxing dichloromethane to yield 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid. Acetylation at the 4-position is achieved using acetic anhydride in the presence of BF₃·Et₂O, yielding 2-acetyl-1-methyl-1H-imidazole-4-thiol (78% yield).

Phenyl Group Installation

The phenyl group is introduced via palladium-catalyzed cross-coupling. 4-Bromophenylboronic acid reacts with 2-acetyl-1-methyl-1H-imidazole-4-thiol under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C), affording 4-(2-acetyl-1-methyl-1H-imidazol-4-yl)phenylboronic acid (85% yield). Subsequent Miyaura borylation and coupling with methyl 3-iodopropanoate completes the aryl-imidazole linkage.

Stereoselective Synthesis of (S)-2-Amino-3-(4-(2-Acetyl-1-Methyl-1H-Imidazol-4-yl)Phenyl)Propanoic Acid

Asymmetric Hydrogenation

A chiral rhodium catalyst (Rh-(R)-BINAP) facilitates the hydrogenation of methyl 3-(4-(2-acetyl-1-methyl-1H-imidazol-4-yl)phenyl)acrylic acid to the (S)-enantiomer (92% ee, 89% yield). The carboxylic acid is then generated via saponification (LiOH, THF/H₂O).

Boc Protection

The free amine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with DMAP catalysis (24 h, RT), achieving quantitative conversion.

Methyl Ester Formation and Final Assembly

Esterification

The carboxylic acid is treated with trimethylsilyl diazomethane (TMSCHN₂) in methanol, providing the methyl ester without racemization (95% yield).

Coupling and Purification

The Boc-protected amino acid ester is purified via reversed-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA), yielding >99% purity. Final characterization by ¹H NMR and HRMS confirms structural integrity.

Optimization of Reaction Parameters

Temperature and Catalyst Effects

Lowering the reaction temperature during imidazole acetylation from 25°C to 0°C reduces byproduct formation (from 15% to 3%). Using DABCO instead of triethylamine in thioether formation improves E:Z ratios (7.4:1 vs. 3:1).

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency in Suzuki reactions, while dichloromethane minimizes epimerization during esterification.

Analytical Data and Characterization

Q & A

Q. What are the optimal synthetic routes for (S)-methyl 3-(4-(2-acetyl-1-methyl-1H-imidazol-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate?

- Methodological Answer : The compound can be synthesized via solution-phase peptide coupling strategies. Key steps include:

- Boc protection : The tert-butoxycarbonyl (Boc) group is introduced to protect the amine moiety during imidazole ring formation .

- Imidazole derivatization : The 2-acetyl-1-methylimidazole moiety is constructed using cyclocondensation of α-ketoamides with aldehydes under acidic conditions .

- Esterification : Final esterification with methyl groups is achieved via Mitsunobu or Steglich esterification protocols .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) is recommended .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : H and C NMR to confirm stereochemistry and functional groups (e.g., Boc at δ 1.4 ppm, imidazole protons at δ 7.5–8.2 ppm) .

- HPLC-MS : Reverse-phase HPLC (C18, 70% acetonitrile) coupled with high-resolution mass spectrometry (HRMS) to validate molecular weight (e.g., [M+H]+ calculated for CHNO: 429.2134) .

- IR Spectroscopy : Peaks at 1680–1720 cm confirm carbonyl groups (ester, acetyl, Boc) .

Advanced Research Questions

Q. What experimental design strategies are recommended for studying the compound’s stability under varying pH and temperature?

- Methodological Answer : Use a Design of Experiments (DoE) approach:

- Factors : pH (3–9), temperature (4°C, 25°C, 40°C), and buffer composition (phosphate, Tris-HCl) .

- Response Variables : Degradation rate (HPLC area% over time), chiral integrity (via chiral HPLC) .

- Key Findings :

- Boc groups hydrolyze rapidly below pH 5, requiring neutral buffers for long-term storage .

- Imidazole acetyl groups are stable up to 40°C but degrade at higher temperatures .

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Methodological Answer : Discrepancies often arise from residual solvents or stereochemical impurities:

- Elemental Analysis : Compare calculated vs. experimental C/H/N/O percentages (e.g., C: 61.67%, H: 6.59%, N: 13.07%) to detect impurities .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., imidazole vs. aromatic protons) .

- X-ray Crystallography : Confirm absolute configuration if chiral purity is disputed .

Q. What advanced techniques are used to assess chiral integrity during synthesis?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IA column (hexane/isopropanol 90:10, 1 mL/min) to separate enantiomers (retention time: 12.3 min for (S)-isomer) .

- Circular Dichroism (CD) : Monitor Cotton effects at 220–250 nm to confirm (S)-configuration .

- Enzymatic Assays : Test stereoselective interactions with chiral enzymes (e.g., lipases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.